

# Application Note: Determining the IC50 of Cyp51-IN-18 Against Candida albicans

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Compound of Interest		
Compound Name:	Cyp51-IN-18	
Cat. No.:	B15561623	Get Quote

#### Introduction

Candida albicans is a significant opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] A crucial enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane, is sterol 14α-demethylase, encoded by the ERG11 gene and also known as Cyp51.[3][4] Inhibition of Cyp51 disrupts the integrity of the fungal cell membrane, leading to cell death. This enzyme is the primary target for azole antifungal drugs, a major class of antifungals used in clinical practice.[1][3][5] The emergence of azole-resistant C. albicans strains necessitates the discovery and development of novel Cyp51 inhibitors.[2][6]

**Cyp51-IN-18** is a novel investigational inhibitor of Cyp51. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of **Cyp51-IN-18** against Candida albicans using the standardized broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[7]

## **Principle**

The in vitro antifungal susceptibility of Candida albicans to **Cyp51-IN-18** is determined using a broth microdilution assay. This method involves challenging a standardized inoculum of C. albicans with serial dilutions of the compound in a 96-well microplate. Following incubation, the minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of the drug that prevents visible growth. The IC50 value, the concentration that inhibits 50% of fungal growth, can then be calculated from the spectrophotometric readings of growth inhibition.



## **Materials and Reagents**

- Candida albicans strain (e.g., ATCC 90028)
- Cyp51-IN-18
- Fluconazole (as a control)
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Dimethyl sulfoxide (DMSO)
- Sterile saline (0.85%)
- Sterile deionized water
- Sabouraud Dextrose Agar (SDA) plates
- 96-well flat-bottom microtiter plates
- Spectrophotometer (plate reader)
- Inverted microscope

## Experimental Protocols Preparation of Candida albicans Inoculum

- Streak the C. albicans strain onto an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, isolated colonies.
- Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10<sup>6</sup> colony-forming units (CFU)/mL.
- Further dilute the suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10<sup>3</sup> CFU/mL.



#### **Preparation of Cyp51-IN-18 Dilutions**

- Prepare a stock solution of Cyp51-IN-18 in DMSO.
- Perform serial two-fold dilutions of Cyp51-IN-18 in RPMI 1640 medium in a separate 96-well plate to create working solutions that are twice the final desired concentrations. A typical concentration range to test would be from 0.03 μg/mL to 16 μg/mL.[8]
- Prepare similar dilutions for the control antifungal, fluconazole.

## **Broth Microdilution Assay**

- Add 100 μL of each twofold drug dilution to the wells of a 96-well microtiter plate.
- Add 100  $\mu$ L of the prepared C. albicans inoculum to each well containing the drug dilution. This will bring the final volume to 200  $\mu$ L and the drug concentrations to the desired final test range.
- Include a growth control well containing 100  $\mu$ L of inoculum and 100  $\mu$ L of drug-free RPMI 1640 medium.
- Include a sterility control well containing 200 μL of drug-free RPMI 1640 medium.
- Seal the plate and incubate at 35°C for 24-48 hours.

### **Determination of MIC and IC50**

- After incubation, determine the MIC visually as the lowest concentration of Cyp51-IN-18 that
  causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth
  control. An inverted microscope can aid in this determination.
- For a quantitative IC50 value, read the optical density (OD) of the plates at 490 nm using a microplate reader.[9]
- Calculate the percentage of growth inhibition for each concentration using the following formula:



% Inhibition = [1 - (OD\_test\_well - OD\_sterility\_control) / (OD\_growth\_control - OD\_sterility\_control)] x 100

 Plot the percentage of inhibition against the logarithm of the drug concentration and use nonlinear regression analysis to determine the IC50 value.

#### **Data Presentation**

The following table presents hypothetical IC50 values for **Cyp51-IN-18** and the control antifungal, fluconazole, against a reference strain of Candida albicans.

Compound	Candida albicans Strain	IC50 (μg/mL)
Cyp51-IN-18	ATCC 90028	0.125
Fluconazole	ATCC 90028	0.5

# Visualizations Signaling Pathway Diagram

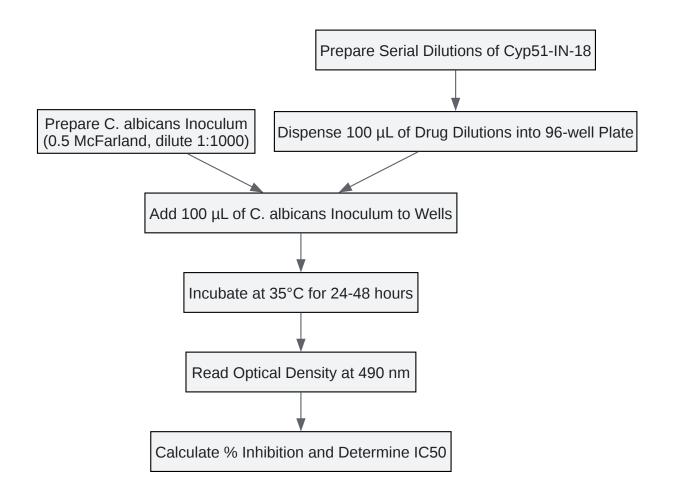


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Caption: Inhibition of the ergosterol biosynthesis pathway by Cyp51-IN-18.

## **Experimental Workflow Diagram**





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Caption: Workflow for determining the IC50 of Cyp51-IN-18.

### Conclusion

This application note provides a comprehensive and standardized protocol for determining the IC50 of the novel Cyp51 inhibitor, **Cyp51-IN-18**, against Candida albicans. Adherence to this protocol will ensure the generation of reproducible and comparable data, which is essential for the preclinical evaluation of this and other new antifungal compounds. The provided workflow and pathway diagrams serve to clarify the experimental process and the mechanism of action of the inhibitor.



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